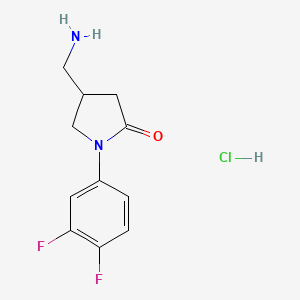

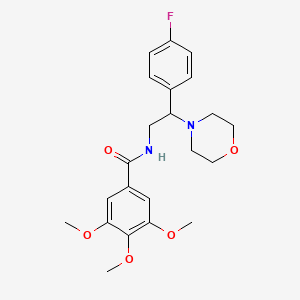

(S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a chemical compound includes its IUPAC name, common name (if any), and its class or family of compounds it belongs to. The description may also include its uses or applications.

Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It includes the starting materials, reagents, and conditions required for the synthesis.Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its atomic arrangement and bonding. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactivity of the compound and predicting its behavior in different chemical reactions.Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, etc.Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

The utility of (S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol and related compounds in scientific research is primarily centered on their roles as selective inhibitors of various Cytochrome P450 (CYP) isoforms in human liver microsomes. This is crucial for predicting potential drug-drug interactions (DDIs) by assessing the metabolism of various pharmaceuticals. Selective chemical inhibitors are essential tools in this context for delineating the specific involvement of CYP isoforms in the metabolism of drugs. The selectivity of these inhibitors is vital for accurately deciphering the contributions of different CYP isoforms to the overall metabolism of a compound (Khojasteh et al., 2011).

Heterocyclic Compound Synthesis

Heterocyclic compounds, including pyrazoles, are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. Methyl-substituted pyrazoles, in particular, have been highlighted for their potent medicinal properties. These compounds serve as a foundation for synthesizing new leads with high efficacy and minimal microbial resistance, showcasing their broad application in drug development (Sharma et al., 2021). The synthesis of pyrazole derivatives under various conditions, including microwave irradiation, is a testament to the versatility and importance of these heterocycles in creating compounds with potential pharmaceutical applications (Sheetal et al., 2018).

Anticancer Activity of Pyrazoline Derivatives

Research into pyrazoline derivatives has shown these compounds to exhibit significant anticancer activity. The synthesis of these derivatives and their evaluation against various cancer targets highlight the potential of pyrazoline as a critical moiety in anticancer drug development. This area of study not only explores the synthesis of these compounds but also delves into their biological activity, providing a foundation for future research aimed at harnessing the anticancer properties of pyrazoline derivatives (Ray et al., 2022).

Monoamine Oxidase Inhibition

The pyrazoline nucleus has been identified as a promising scaffold for the inhibition of Monoamine oxidase (MAO), a target for antidepressant and neuroprotective drugs. The structure-activity relationship (SAR) and the effect of chirality on the pyrazoline nucleus towards MAO-A and MAO-B have been extensively studied, indicating the potential of pyrazoline derivatives in the development of MAO inhibitors. This research underscores the versatility of pyrazoline compounds in medicinal chemistry, particularly in the context of neuropsychiatric disorder treatment (Mathew et al., 2013).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the potential hazards it may pose.

Future Directions

This involves discussing potential future research directions, applications, or improvements related to the compound.

properties

IUPAC Name |

(1S)-1-(2-methylpyrazol-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5(9)6-3-4-7-8(6)2/h3-5,9H,1-2H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIGDGUZDCESQB-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NN1C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=NN1C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2802406.png)

![2-(benzo[d]thiazole-6-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2802407.png)

![5-{[(3-Methylbenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2802409.png)

![[4-(2-ethoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2802412.png)

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(5-methylisoxazol-4-yl)methanone](/img/structure/B2802413.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2802417.png)